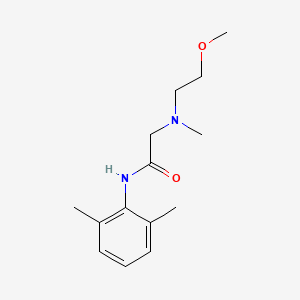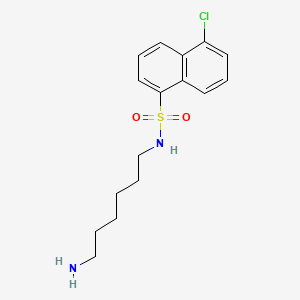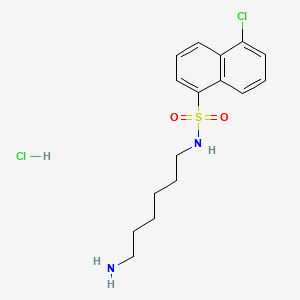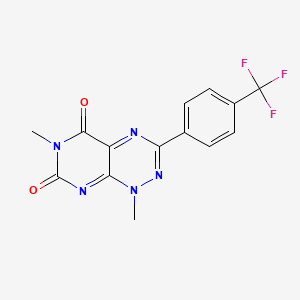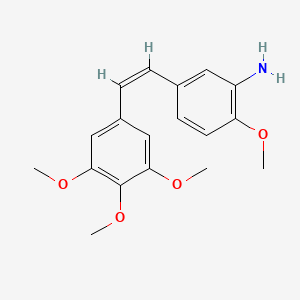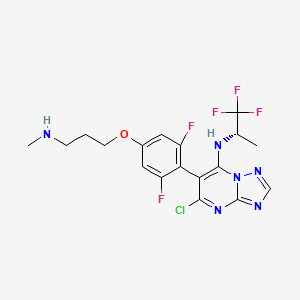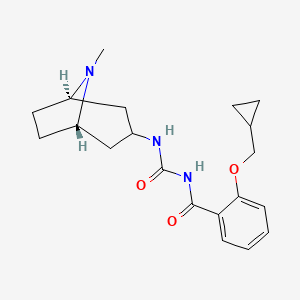
Way 100289
Overview
Description
WAY 100289 is a compound known for its role as a selective antagonist for the 5-hydroxytryptamine receptor 3 (5-HT3 receptor)This compound exhibits high affinity for the 5-hydroxytryptamine receptor 3, making it a valuable tool in research related to serotonin signaling and its effects on the nervous system .
Preparation Methods
The synthesis of WAY 100289 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired properties. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the formation of a bicyclic ring system.
Functional Group Modifications: The core structure is then modified by introducing various functional groups, such as amides and ethers, to enhance its affinity for the 5-hydroxytryptamine receptor 3.
Purification and Characterization: The final compound is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic route described above can be scaled up for larger-scale production if needed.
Chemical Reactions Analysis
WAY 100289 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its biological activity.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
WAY 100289 has a wide range of scientific research applications, including:
Pharmacology: It is used to study the role of the 5-hydroxytryptamine receptor 3 in various physiological and pathological processes, such as anxiety, depression, and gastrointestinal disorders.
Neuroscience: this compound is employed in research on serotonin signaling and its effects on the nervous system, including its role in modulating neurotransmitter release and synaptic plasticity.
Medicine: The compound is investigated for its potential therapeutic applications in treating conditions related to serotonin dysregulation, such as irritable bowel syndrome and chemotherapy-induced nausea and vomiting.
Industry: This compound is used in the development of new drugs targeting the 5-hydroxytryptamine receptor 3, as well as in the study of drug-receptor interactions and receptor pharmacology
Mechanism of Action
WAY 100289 exerts its effects by selectively binding to and antagonizing the 5-hydroxytryptamine receptor 3. This receptor is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. By blocking the receptor, this compound inhibits the binding of serotonin, thereby modulating the downstream signaling pathways and physiological responses associated with serotonin signaling .
Comparison with Similar Compounds
WAY 100289 is unique in its high affinity and selectivity for the 5-hydroxytryptamine receptor 3. Similar compounds include:
Ondansetron: Another 5-hydroxytryptamine receptor 3 antagonist used primarily as an antiemetic.
Granisetron: A selective 5-hydroxytryptamine receptor 3 antagonist used to prevent nausea and vomiting caused by chemotherapy and radiation therapy.
Palonosetron: A long-acting 5-hydroxytryptamine receptor 3 antagonist with a high affinity for the receptor.
Compared to these compounds, this compound is primarily used in research settings rather than clinical applications, highlighting its importance as a research tool rather than a therapeutic agent .
Properties
CAS No. |
136013-69-9 |
|---|---|
Molecular Formula |
C20H27N3O3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C20H27N3O3/c1-23-15-8-9-16(23)11-14(10-15)21-20(25)22-19(24)17-4-2-3-5-18(17)26-12-13-6-7-13/h2-5,13-16H,6-12H2,1H3,(H2,21,22,24,25) |
InChI Key |
VFRIHPWRNNTKEX-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CC(C2)NC(=O)NC(=O)C3=CC=CC=C3OCC4CC4 |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)NC(=O)C3=CC=CC=C3OCC4CC4 |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)NC(=O)C3=CC=CC=C3OCC4CC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
endo-N-((8-methyl-8-azabicyclo(3.2.1)octan-3-yl)aminocarbonyl)-2-cyclopropylmethoxybenzamide WAY 100289 WAY-100289 WAY100289 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


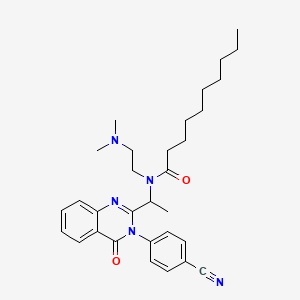
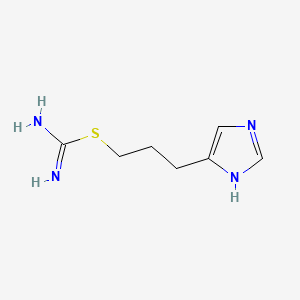
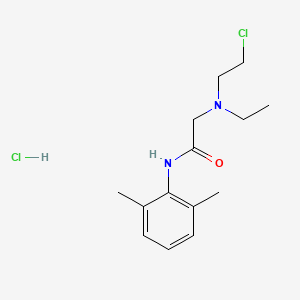
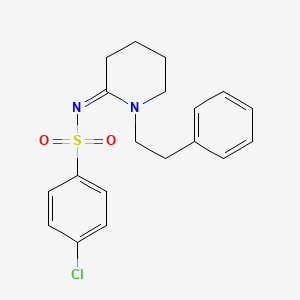
![1-{4-[2-(6-amino-9H-purin-9-yl)ethoxy]phenyl}ethanone](/img/structure/B1684077.png)
